molecular formula C13H15NO5 B8038550 4-Acetyl-2-nitrophenyl pivalate

4-Acetyl-2-nitrophenyl pivalate

Cat. No.: B8038550
M. Wt: 265.26 g/mol
InChI Key: JATDOCLUHNJROO-UHFFFAOYSA-N
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Description

4-Acetyl-2-nitrophenyl pivalate is an organic compound with the molecular formula C13H15NO5 It is a derivative of pivalic acid and features both acetyl and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-2-nitrophenyl pivalate typically involves the esterification of 4-acetyl-2-nitrophenol with pivalic acid or its derivatives. One common method includes the use of pivaloyl chloride in the presence of a base such as pyridine to facilitate the esterification reaction. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of catalysts such as 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) can enhance the efficiency of the reaction, allowing for higher yields and shorter reaction times .

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-2-nitrophenyl pivalate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The acetyl group can be reduced to an alcohol using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in pyridine.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed:

Scientific Research Applications

4-Acetyl-2-nitrophenyl pivalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Acetyl-2-nitrophenyl pivalate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases, releasing the active components. The nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. These transformations enable the compound to exert its effects in biological systems .

Comparison with Similar Compounds

    4-Nitrophenyl acetate: Similar in structure but lacks the pivalate ester group.

    2-Nitrophenyl pivalate: Lacks the acetyl group but retains the nitro and pivalate ester functionalities.

Uniqueness: The combination of these functional groups allows for versatile chemical transformations and makes it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

(4-acetyl-2-nitrophenyl) 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-8(15)9-5-6-11(10(7-9)14(17)18)19-12(16)13(2,3)4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATDOCLUHNJROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC(=O)C(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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